Product packaging for 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane(Cat. No.:CAS No. 271767-84-1)

1-(4-Fluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2477393
CAS No.: 271767-84-1
M. Wt: 162.207
InChI Key: MHODNSOEEVPBPS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)bicyclo[1.1.1]pentane is a chemical building block of high interest in medicinal chemistry, primarily serving as a non-classical bioisostere for a para -substituted fluorobenzene ring . The bicyclo[1.1.1]pentane (BCP) motif is a saturated, three-dimensional scaffold used to replace flat aromatic rings in drug candidates. This substitution is a leading strategy to improve physicochemical properties, such as reducing lipophilicity (often lowering LogP), enhancing metabolic stability, and increasing aqueous solubility, which collectively can lead to better oral absorption and overall drug-likeness . The BCP core is kinetically stable despite its ring strain, and it effectively mimics the 180° exit vectors of a para -disubstituted benzene ring, though with a shorter distance between bridgehead substituents . This core structure has been successfully applied in the design of potent inhibitors for various targets. Seminal work demonstrated its application in a potent and orally active γ-secretase inhibitor, where replacing a central, para -substituted fluorophenyl ring with the BCP motif resulted in an equipotent enzyme inhibitor with significantly improved passive permeability and aqueous solubility . Research into atorvastatin analogues has also explored using bicyclo[1.1.1]pentane as a phenyl substituent to improve the drug's physicochemical and pharmacokinetic properties . The synthesis of BCP derivatives has been revolutionized by methods involving radical-based additions to [1.1.1]propellane, with recent advances enabling clean, scalable, and light-enabled synthesis of BCP iodides and other functionalized derivatives for use in medicinal chemistry programs . This product is intended for research purposes as a building block in drug discovery and development. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F B2477393 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 271767-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHODNSOEEVPBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Bicyclo 1.1.1 Pentane Core Formation and Functionalization

Elucidation of [1.1.1]Propellane Ring-Opening Mechanisms

The exceptional reactivity of [1.1.1]propellane stems from its highly strained central carbon-carbon bond between the two bridgehead atoms (C1 and C3). beilstein-journals.org Cleavage of this bond provides the thermodynamic driving force for a variety of transformations leading to the more stable BCP scaffold. nih.gov The ring-opening can proceed through several distinct mechanistic pathways, primarily radical and anionic additions. rhhz.netacs.org

Anionic Addition: Nucleophilic addition to the central bond of [1.1.1]propellane offers a complementary, two-electron pathway to BCPs. rhhz.netacs.org This method typically involves highly reactive organometallic reagents, such as organolithiums or Grignard reagents. thieme-connect.denih.gov For example, the addition of an aryl Grignard reagent (ArMgX) to propellane results in a bicyclo[1.1.1]pentyl-magnesium halide intermediate, which can be quenched with an electrophile (e.g., a proton source) to yield the monosubstituted BCP. researchgate.netbeilstein-journals.org While effective, these reactions can require harsh conditions, such as elevated temperatures. acs.org

Recent theoretical investigations suggest that the broad reactivity of propellane with radicals, anions, and even some electrophiles (a property termed "omniphilicity") is not solely due to strain relief but is also governed by the σ–π-delocalization of electron density within the cage structure, which stabilizes the transition states of these addition reactions. nih.gov

Ring-Opening MechanismInitiating SpeciesKey IntermediateTypical ReagentsRef.
Radical Addition Carbon- or heteroatom-centered radical (X•)Bicyclo[1.1.1]pentyl radicalOrganohalides + initiator/light, Carboxylic acids (via redox-active esters) nih.govresearchgate.netnih.gov
Anionic Addition Carbon- or heteroatom-centered anion (Nu⁻)Bicyclo[1.1.1]pentyl-metal speciesOrganolithium reagents, Grignard reagents (e.g., 4-F-Ph-MgBr) acs.orgresearchgate.netnih.gov

Pathways for Carbon-Carbon and Carbon-Heteroatom Bond Formation at Bridgehead Positions

The formation of bonds to the bridgehead carbons of the BCP core is the principal strategy for synthesizing derivatives like 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane. These methods directly leverage the ring-opening mechanisms of [1.1.1]propellane.

Carbon-Carbon Bond Formation: The construction of a C-C bond at a bridgehead position is most directly achieved by reacting [1.1.1]propellane with a carbon-based radical or nucleophile.

Radical Pathways: A carbon-centered radical, generated from a suitable precursor like an alkyl or aryl halide, adds to propellane to form the C1-substituted BCP bridgehead radical. nih.gov This intermediate can then abstract an atom (e.g., a halogen) from the precursor to complete an atom transfer radical addition (ATRA) cycle, yielding a 1-alkyl/aryl-3-halobicyclo[1.1.1]pentane. acs.org

Anionic Pathways: The synthesis of 1-aryl-bicyclo[1.1.1]pentanes can be accomplished via the addition of aryl Grignard reagents to [1.1.1]propellane. researchgate.net For instance, reacting 4-fluorophenylmagnesium bromide with propellane, followed by transmetalation with zinc chloride and a subsequent Negishi cross-coupling reaction, can produce 1,3-bis-arylated BCPs. researchgate.netacs.org If the intermediate bicyclo[1.1.1]pentyl-zinc reagent is simply quenched, this compound is formed.

Carbon-Heteroatom Bond Formation: The introduction of heteroatoms (N, O, S, halogens) at the bridgehead positions follows similar mechanistic logic.

Radical Pathways: Heteroatom-centered radicals, such as those derived from sulfonyl iodides or azido (B1232118) radicals generated from TMSN₃, can add to propellane to form C-S and C-N bonds, respectively. acs.orgrsc.org

Anionic Pathways: Strong nitrogen nucleophiles, such as those derived from deprotonated amines, can open the propellane cage to form 1-aminobicyclo[1.1.1]pentanes. rhhz.net

These primary functionalization reactions yield versatile BCP building blocks that can be further modified. For example, 1-iodo-bicyclo[1.1.1]pentanes are common intermediates that can undergo subsequent transition metal-catalyzed cross-coupling reactions to introduce a wide array of functional groups. nih.gov

Stereochemical and Conformational Determinants in BCP Reactivity

The reactivity and utility of the BCP core are profoundly influenced by its unique and rigid three-dimensional structure. Unlike flexible aliphatic chains or planar aromatic rings, the BCP scaffold is a conformationally locked cage. acs.org

The most critical stereochemical feature is the linear arrangement of the C1 and C3 bridgehead carbons and their substituents. The exocyclic bonds at these positions are oriented at a perfect 180° angle relative to each other. acs.org This fixed geometry is the reason BCPs are excellent bioisosteres for para-substituted arenes. researchgate.net The distance between the bridgehead substituents is slightly shorter (~1 Å less) than in a corresponding para-phenylene ring. acs.org

This rigidity dictates the stereochemical outcome of reactions. Additions to [1.1.1]propellane occur at the external faces of the C1 and C3 atoms, leading to the formation of the BCP cage with its characteristic inverted bridgehead carbons. The BCP framework itself is achiral (when symmetrically substituted), but installing different substituents at C1 and C3, or functionalizing the bridge (C2) positions, can introduce chirality. Recent efforts have focused on developing catalytic asymmetric methods to synthesize chiral BCPs where a stereocenter is located on a substituent immediately adjacent to the cage (α-chiral BCPs). nih.gov Such reactions must overcome the challenge of controlling the stereochemistry during the initial C-C bond formation as the BCP radical or anion is generated. nih.gov

The high degree of s-character in the C-H bonds at the bridgehead positions and the strain within the cage also influence reactivity. For example, direct C-H functionalization at the bridgehead position of a substituted BCP is challenging but has been achieved using iridium-catalyzed borylation, which selectively targets the tertiary C-H bond. chemrxiv.org

Role of Catalysis in BCP Transformations

Catalysis, particularly photocatalysis and transition metal catalysis, has become indispensable for the mild and efficient synthesis and functionalization of BCPs. acs.orgnih.gov

Photocatalysis: Visible-light photoredox catalysis provides a powerful method for generating radical intermediates under exceptionally mild conditions. researchgate.net An excited photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye) can engage in a single-electron transfer (SET) with a radical precursor, such as an aryl iodide or a redox-active ester. acs.orgnih.gov The resulting radical then adds to [1.1.1]propellane to initiate the BCP-forming sequence. acs.org This approach has significantly broadened the scope of accessible BCPs, enabling the use of previously incompatible functional groups and facilitating the synthesis of complex (hetero)arylated BCPs. researchgate.netresearchgate.net Dual catalytic systems combining a photocatalyst with an organocatalyst have also been developed to achieve the direct asymmetric synthesis of α-chiral BCPs from aldehydes and propellane. nih.gov

Transition Metal Catalysis: Transition metals play a dual role in BCP chemistry.

In Ring-Opening: Some transition metals can directly interact with [1.1.1]propellane. For example, nickel(0) catalysts can promote the formal transformation of propellane into a carbene precursor for cyclopropanation reactions, representing a distinct reactivity mode from simple bridgehead addition. bris.ac.uk Copper and iron catalysts have been used in multicomponent reactions involving the initial radical addition to propellane followed by a metal-mediated coupling step to trap the resulting BCP radical. rhhz.netnih.gov

In Post-Functionalization: More commonly, transition metals are used to functionalize pre-formed BCPs. BCP-organometallics (e.g., zinc or Grignard reagents) and BCP-halides are versatile platforms for cross-coupling reactions. researchgate.netnih.gov For example, Ni-catalyzed decarboxylative cross-coupling of BCP redox-active esters with aryl bromides provides a powerful route to 1-aryl-BCPs. nih.gov Similarly, iron-catalyzed Kumada coupling of BCP-iodides with Grignard reagents and palladium-catalyzed Negishi couplings of BCP-zinc reagents are efficient methods for C-C bond formation. researchgate.netnih.gov

Catalysis TypeRoleExample ReactionMetal/CatalystRef.
Photocatalysis Radical GenerationAtom Transfer Radical Addition (ATRA) of aryl halides to propellanefac-Ir(ppy)₃, 4CzIPN acs.orgacs.org
Transition Metal Ring-Opening/TrappingThree-component coupling of radical precursor, propellane, and nucleophileCopper(II) acetoacetonate nih.gov
Transition Metal Post-FunctionalizationNegishi cross-coupling of BCP-zinc reagents with aryl halidesPalladium complexes researchgate.netacs.org
Transition Metal Post-FunctionalizationKumada cross-coupling of BCP-iodides with aryl GrignardsFe(acac)₃ acs.orgnih.gov
Transition Metal Post-FunctionalizationDecarboxylative coupling of BCP redox-active esters with aryl bromidesNickel complexes nih.gov

High Resolution Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the solution-state structure of 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane. The molecule's high symmetry and the presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provide a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the BCP cage and the fluorophenyl ring. The six methylene (B1212753) protons on the BCP framework are chemically equivalent and typically appear as a sharp singlet, a hallmark of the symmetrical BCP core. The bridgehead proton, though absent in this specific compound due to substitution, would typically appear at a distinct chemical shift. The 4-fluorophenyl group displays a characteristic AA'BB' spin system, appearing as two sets of doublets (or more complex multiplets) in the aromatic region, corresponding to the protons ortho and meta to the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. Key signals include those for the two bridgehead carbons of the BCP cage (one substituted by the aryl group, the other unsubstituted), the three equivalent methylene carbons, and the four distinct carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine atom exhibits a large one-bond C-F coupling constant (¹JCF), a definitive feature in the spectrum.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is the simplest, showing a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorophenyl moiety.

The following table presents expected NMR chemical shifts (δ) based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm)
BCP Methylene (-CH₂-)~2.10 (s, 6H)~52.0-
BCP Bridgehead (-CH-)-~43.0-
BCP Bridgehead (-C-Ar)-~35.0-
Aromatic (CH ortho to F)~7.00 (t, 2H)~115.0 (d, ²JCF ≈ 21 Hz)-
Aromatic (CH meta to F)~7.35 (dd, 2H)~128.0 (d, ³JCF ≈ 8 Hz)-
Aromatic (C-BCP)-~140.0 (d, ⁴JCF ≈ 3 Hz)-
Aromatic (C-F)-~162.0 (d, ¹JCF ≈ 245 Hz)~-115.0

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are complementary methods used to probe the vibrational modes of a molecule. oregonstate.edu These techniques are instrumental in identifying functional groups and confirming the presence of the key structural components of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the BCP core and the fluorophenyl ring. Key vibrational modes include C-H stretching of the aliphatic BCP cage and the aromatic ring, C-C stretching within both frameworks, and the prominent C-F stretching vibration. The highly strained BCP cage gives rise to unique skeletal vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds are strong absorbers in the IR, aromatic C-C stretching vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the highly polarizable BCP cage are also expected to be Raman active. Theoretical studies and experimental data on the parent BCP molecule have identified a notably large Raman intensity for the bridgehead C-H stretch, a consequence of the cage's unique electronic structure. nih.gov

The table below lists the expected characteristic vibrational frequencies.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch (BCP)3000 - 2850Medium-StrongMedium
Aromatic C=C Stretch1600 - 1475Medium-StrongStrong
BCP Skeletal Deformation1300 - 1000MediumMedium
C-F Stretch1250 - 1100StrongWeak
Aromatic C-H Out-of-Plane Bend900 - 800StrongWeak

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of a molecule under ionization conditions. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙). The fragmentation of this ion is dictated by the relative strengths of its bonds and the stability of the resulting fragments. Common fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bond between the BCP cage and the phenyl ring, leading to the formation of a [C₆H₄F]⁺ ion and a neutral BCP radical, or a [C₅H₇]⁺ ion (BCP cation) and a neutral fluorophenyl radical.

Fragmentation of the BCP core, which, due to its high strain energy, can undergo rearrangement and cleavage to produce smaller hydrocarbon fragments.

Loss of a fluorine atom, although this is generally less favorable than the cleavage of C-C bonds.

The resulting mass spectrum would show a prominent peak for the molecular ion and a series of peaks corresponding to these and other characteristic fragment ions.

The table below outlines the expected key ions in the mass spectrum.

m/z Value Proposed Fragment Ion Formula
174Molecular Ion[C₁₁H₁₁F]⁺˙
95Fluorophenyl Cation[C₆H₄F]⁺
79Bicyclo[1.1.1]pentyl Cation[C₅H₇]⁺

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Such an analysis for this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions.

Based on crystallographic data from closely related BCP derivatives, the following structural features are expected: semanticscholar.orgnih.gov

BCP Cage Geometry: The BCP core is a highly rigid structure. The inter-bridgehead C-C distance is a key parameter and is typically found to be around 1.88-1.92 Å. semanticscholar.org The C-C-C bond angles within the cyclobutane (B1203170) rings are constrained far from the ideal tetrahedral angle, reflecting the significant strain in the system.

Intermolecular Interactions: The crystal packing would be governed by van der Waals forces and potentially weak C-H···F hydrogen bonds or dipole-dipole interactions involving the C-F bond.

Analysis of Intramolecular Interactions and Bond Strain within the BCP Framework

The bicyclo[1.1.1]pentane skeleton is one of the most strained small-ring systems that is readily accessible synthetically. The strain energy of the parent hydrocarbon is estimated to be approximately 66 kcal/mol. acs.org This high degree of strain is a direct result of the severe deviation of its bond angles from idealized values.

The unique geometry of the BCP cage leads to unusual orbital hybridization. The orbitals of the bridgehead carbons involved in the cage framework have significantly increased p-character, while the external orbitals used for bonding to substituents have increased s-character. This rehybridization has profound effects on the molecule's electronic properties:

The BCP group acts as a net electron-withdrawing fragment.

The bridgehead C-H bonds (in substituted analogs) are exceptionally strong.

The central, "inverted" C-C bond between the two bridgehead carbons is a focus of significant theoretical and experimental interest. This bond is formed from orbitals with high p-character, making it susceptible to reactions that can relieve the inherent ring strain, such as additions across the [1.1.1]propellane precursor. researchgate.net The rigid, linear arrangement of the 1,3-substituents is a direct consequence of this strained geometry, making the BCP core an effective mimic of a 1,4-disubstituted benzene (B151609) ring. nih.govresearchgate.net

Computational and Theoretical Chemistry Insights into 1 4 Fluorophenyl Bicyclo 1.1.1 Pentane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of BCP systems. nih.gov For 1-(4-fluorophenyl)bicyclo[1.1.1]pentane, these calculations reveal how the electron-withdrawing fluorine atom and the phenyl ring influence the electron distribution across the strained BCP cage.

The electronic nature of the BCP scaffold is highly dependent on its bridgehead substituents. nih.gov The 4-fluorophenyl group, through inductive and resonance effects, modulates the molecular electrostatic potential (MEP) on the BCP surface. DFT analysis can generate MEP maps, highlighting regions of positive and negative potential that are crucial for predicting non-covalent interactions with other molecules, such as protein active sites. nih.gov

Calculations of frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For aryl-BCP systems, the significant strain of the BCP cage can influence these orbital energies. researchgate.net DFT calculations have shown that the high degree of s-orbital character at the bridgehead carbons leads to higher electronegativity at these positions. nih.gov

Table 1: Representative Calculated Electronic Properties of Aryl-BCP Systems Note: These are illustrative values based on typical DFT calculations for similar compounds and may not represent the exact values for this compound.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates ionization potential and electron-donating capability.
LUMO Energy-0.5 to -1.5 eVIndicates electron affinity and electron-accepting capability.
HOMO-LUMO Gap5.5 to 6.5 eVRelates to chemical stability and electronic transitions.
Dipole Moment2.0 to 3.0 DQuantifies the molecule's overall polarity, influenced by the fluorine atom.

Energy Landscape and Conformational Analysis via Molecular Mechanics and Dynamics

The bicyclo[1.1.1]pentane core is a rigid scaffold, which significantly limits the conformational flexibility of molecules that contain it. researchgate.net This rigidity is a key feature exploited in medicinal chemistry to present substituents in well-defined spatial arrangements. For this compound, the primary source of conformational freedom is the rotation of the 4-fluorophenyl group about the single bond connecting it to the BCP bridgehead carbon.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the energy landscape associated with this rotation. researchgate.net These methods can calculate the potential energy as a function of the dihedral angle between the phenyl ring and the BCP cage, revealing the energy barriers to rotation and identifying the lowest-energy (most stable) conformation. While the BCP cage itself is rigid, the phenyl group's rotation is typically a low-energy process. The presence of the BCP unit can prevent π-π stacking between phenyl rings in the solid state. nih.gov

In the context of drug design, understanding the conformational landscape is crucial. The energy cost for a molecule to adopt its "bioactive" conformation upon binding to a protein target must be considered. nih.gov For rigid molecules like BCP derivatives, the bioactive conformation is often very close to the lowest-energy conformation in solution, minimizing the energetic penalty of binding. nih.gov

Table 2: Typical Geometric Parameters of the BCP Core from Computational Models

ParameterTypical Calculated Value (Å or °)Description
Bridgehead C-C Distance1.8 - 1.9 ÅThe transannular distance between the two bridgehead carbons. nih.gov
Bridgehead-Methylene C-C Bond Length1.54 - 1.56 ÅThe length of the bonds forming the "sides" of the cage.
C-C-C Angle (internal)~75°The internal angle of the cyclobutane (B1203170) rings, indicating high angle strain. chemrxiv.org
Bridgehead Substituent Exit Vector Angle~180°The angle between the bonds to substituents at the 1 and 3 positions, mimicking a para-substituted arene. acs.org

Theoretical Predictions of Reaction Pathways and Transition States

Computational chemistry is a vital tool for predicting and understanding the mechanisms of chemical reactions involving BCP systems. DFT calculations can map out the entire energy profile of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.orgacs.org The calculated energy barrier (activation energy) of a transition state provides a quantitative prediction of the reaction rate. acs.org

For the synthesis of BCPs, theoretical studies have investigated pathways such as the addition of carbenes to bicyclo[1.1.0]butanes. chemrxiv.orgacs.org Computational analysis has shown the importance of an aryl substituent in stabilizing radical intermediates during these transformations. acs.org Similarly, for the functionalization of BCPs, DFT calculations have elucidated the preference for reactions to occur at the bridgehead (C3) position over the bridge (C2) position in certain BCP bis-boronates, supporting an anion-mediated C–B activation pathway. nih.gov

Another key reaction is the strain-releasing addition of radicals to [1.1.1]propellane, a common precursor to BCPs. acs.org Free-energy profiles calculated at a high level of theory show that the initial addition of a radical to propellane is highly exergonic, driven by the release of strain. acs.org These calculations help rationalize reaction outcomes and optimize conditions for synthesizing derivatives like this compound. chinesechemsoc.org

Strain Energy Calculations and Aromaticity Considerations in BCP-Phenyl Systems

The bicyclo[1.1.1]pentane hydrocarbon is characterized by a very high strain energy, calculated to be between 65 and 68 kcal/mol. acs.orgsemanticscholar.org This strain arises primarily from the severe distortion of bond angles within the fused cyclobutane rings, which are forced far from the ideal tetrahedral angle of 109.5°. semanticscholar.org Despite this immense strain, the BCP core is remarkably stable, with thermal stability up to approximately 300°C. semanticscholar.org This kinetic stability is a result of the constrained geometry, which prevents easy access to decomposition pathways. The release of this strain can be a powerful driving force for certain chemical reactions. chemrxiv.org

In BCP-phenyl systems, the BCP moiety acts as a non-classical, three-dimensional bioisostere of a para-substituted phenyl ring. researchgate.net It is a saturated, non-aromatic scaffold that mimics the linear geometry and substituent exit vectors of a 1,4-disubstituted benzene (B151609) ring, albeit with a slightly shorter distance between the substituent attachment points. acs.org This "escape from flatland" is a key strategy in modern drug design, aiming to improve physicochemical properties by increasing the fraction of sp³-hybridized carbons. nih.gov The replacement of a planar aromatic ring with a rigid, 3D scaffold like BCP can significantly improve pharmacological profiles. nih.gov

Predictive Modeling for Design of Novel BCP Derivatives

The unique properties of the BCP scaffold have made it a highly attractive component in the design of novel therapeutics. nih.gov Predictive computational modeling plays a crucial role in this process, enabling the rational design of BCP derivatives with optimized properties. researchgate.net

By replacing a central phenyl or fluorophenyl ring in a known drug molecule with a BCP or fluoro-BCP core, medicinal chemists can often improve key characteristics such as aqueous solubility, metabolic stability, and passive permeability. researchgate.netchemrxiv.org For example, replacing the fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in an equipotent compound with significantly improved oral absorption. researchgate.net

Computational tools are used to predict these effects.

Molecular Docking and MD Simulations: These methods predict how a BCP-containing drug candidate will bind to its protein target, helping to ensure that the geometric changes are well-tolerated in the active site. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate calculated molecular descriptors with experimental activities, guiding the design of more potent analogues.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. For instance, calculated logP (cLogP) values can predict lipophilicity; replacing a fluorophenyl ring with a fluoro-BCP core has been shown to dramatically reduce lipophilicity, which can be beneficial. nih.govchemrxiv.org

Table 3: Comparison of Physicochemical Properties for Fluorophenyl vs. Fluoro-BCP Scaffolds Source: Data derived from computational studies and experimental findings on model compounds. nih.govchemrxiv.org

PropertyFluorophenyl-containing CompoundFluoro-BCP AnalogueImplication in Drug Design
Calculated logP (cLogP)Higher (e.g., ~4.9-5.4)Lower (e.g., ~3.3)BCP can decrease lipophilicity, often improving solubility. chemrxiv.org
Aqueous SolubilityLowerHigherImproved solubility enhances bioavailability. researchgate.net
Metabolic StabilitySusceptible to aromatic oxidationGenerally higher due to lack of aromatic C-H bondsBCP can block metabolic hotspots, increasing drug half-life. nih.gov
Molecular ShapePlanarThree-dimensional, rigidIncreases Fsp³ character, often improving drug-like properties. nih.gov

Strategic Integration of the Bicyclo 1.1.1 Pentane Scaffold in Advanced Molecular Design

BCP as a Saturated Bioisostere for Aromatic Systems: A Structural and Geometric Perspective

The BCP cage is increasingly utilized as a saturated bioisostere for 1,4-disubstituted (para-substituted) benzene (B151609) rings, internal alkynes, and tert-butyl groups. nih.govthieme-connect.com Its appeal lies in its ability to mimic the linear geometry of these groups while introducing the benefits of a three-dimensional, saturated core. acs.orgnih.gov

From a structural and geometric standpoint, the BCP scaffold offers a compelling alternative to the flat, aromatic phenyl ring. acs.org The bridgehead substituents on a 1,3-disubstituted BCP core replicate the 180° exit vector of a para-substituted arene, effectively maintaining the orientation of substituents. nih.gov However, the distance between these substituents is shorter by approximately 1 Å compared to a benzene ring. nih.gov While other cage hydrocarbons like cubane (B1203433) might offer a closer match in terms of substituent separation, BCPs are often more synthetically accessible and confer greater improvements to physicochemical properties. nih.gov

The replacement of a planar aromatic ring with a rigid, sp3-hybridized BCP scaffold can lead to significant improvements in key molecular properties. researchgate.net These enhancements often include increased aqueous solubility and improved metabolic stability, which are critical attributes in various applications. bldpharm.comresearchgate.net The three-dimensional nature of the BCP unit allows for the exploration of chemical space orthogonal to the plane of a traditional benzene ring, offering new possibilities for molecular interactions. bldpharm.com

Table 1: Geometric Comparison of Bicyclo[1.1.1]pentane and a p-Substituted Benzene Ring
ParameterBicyclo[1.1.1]pentane (1,3-disubstituted)p-Substituted Benzene Ring
Substituent Exit Vector~180°180°
Nature of CoreSaturated, 3DAromatic, 2D (Planar)
Distance between SubstituentsShorter (approx. 1.8-1.9 Å between bridgehead carbons) chemrxiv.orgLonger (approx. 2.8 Å between C1 and C4)

Rational Design of Conformationally Constrained Molecules Incorporating BCP Units

One of the most significant advantages of the BCP scaffold is its inherent rigidity. nih.gov Comprising a cyclobutyl-bridged cyclobutane (B1203170), the BCP core possesses significant strain energy (66.6 kcal mol⁻¹ relative to pentane) yet is remarkably stable. nih.gov This high degree of conformational constraint is a powerful tool in rational molecular design.

By incorporating a BCP unit, chemists can lock the relative orientation of substituents, reducing the number of accessible conformations for a molecule. This rigidity can be advantageous in several ways:

Pre-organization for Binding: A conformationally constrained molecule may require less entropic penalty upon binding to a target, potentially leading to higher affinity.

Improved Selectivity: By presenting substituents in a well-defined spatial arrangement, BCP-containing molecules can achieve higher selectivity for their intended biological targets.

Structure-Activity Relationship (SAR) Studies: The fixed geometry simplifies SAR studies, as it removes conformational flexibility as a variable, allowing for a clearer understanding of how changes in substituents affect activity. nih.gov

Molecular dynamics simulations and crystallographic data confirm the high rigidity of the BCP ring system compared to the dihedral flexibility of a benzene ring. nih.gov This makes the BCP scaffold an ideal "rigid-linear motif" for constructing molecules where precise control over geometry is paramount. nih.gov

Applications in Bridging Chemical Space for Enhanced Molecular Diversity

The drive to "escape from flatland"—the tendency for drug candidates to be overly planar—has fueled interest in three-dimensional molecular scaffolds. chemrxiv.org The BCP unit is a prime example of a scaffold that introduces three-dimensionality, thereby expanding access to novel chemical space. thieme-connect.comresearchgate.net

Replacing a flat aromatic ring with a BCP moiety fundamentally alters a molecule's shape, transitioning it from a 2D to a 3D architecture. bldpharm.com This structural perturbation allows molecules to explore new regions of chemical space, potentially leading to the discovery of compounds with novel functions or improved properties. researchgate.net The use of BCPs and related strained bicyclic structures provides access to building blocks that are otherwise unavailable, fostering greater molecular diversity. researchgate.net

The development of synthetic methodologies to functionalize BCPs has been crucial to their application. thieme-connect.comacs.org Advances in areas like photoredox catalysis have enabled the creation of a wide array of substituted BCPs, making these valuable building blocks more accessible for incorporation into diverse molecular frameworks. nih.govacs.org This increased accessibility allows for the systematic exploration of BCP-containing chemical space in fields ranging from medicinal chemistry to materials science. acs.orgresearchgate.net

Utility of 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane as a Core Building Block in Non-Medicinal Applications (e.g., Materials Science, Agrochemicals)

While much of the focus on BCPs has been in medicinal chemistry, their unique structural and physical properties make them attractive for non-medicinal applications as well, including materials science and agrochemicals. lboro.ac.ukresearchgate.net The compound this compound serves as a key exemplar of a functionalized BCP building block suitable for these areas.

In materials science , the rigid, rod-like nature of the 1,3-disubstituted BCP core makes it an excellent component for creating liquid crystals, polymers, and other advanced materials where defined molecular shape and orientation are critical. lboro.ac.uk The BCP unit can act as a rigid linker, connecting other functional groups in a precise and predictable manner. The 4-fluorophenyl group can influence intermolecular interactions, such as π-π stacking and dipole-dipole interactions, which are crucial for determining the bulk properties of a material.

In the agrochemical sector, the introduction of BCP scaffolds is a strategy to create novel pesticides and herbicides with improved properties. nih.gov Replacing a phenyl ring with a BCP can enhance metabolic stability, which may lead to longer-lasting efficacy in the field. bldpharm.comnih.gov The 4-fluorophenyl moiety is a common feature in many successful agrochemicals, and its combination with the BCP core in this compound creates a building block that merges a known active substructure with a novel, property-enhancing scaffold. The successful functionalization of BCPs with fragments derived from agrochemicals like pretilachlor (B132322) demonstrates the feasibility of this approach. acs.org

Future Directions, Challenges, and Emerging Paradigms in Bicyclo 1.1.1 Pentane Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of BCPs has traditionally relied on the addition of reagents to the highly strained and reactive molecule, [1.1.1]propellane. nih.gov While effective, the synthesis and handling of [1.1.1]propellane present challenges, particularly on a large scale. nih.gov Future research is increasingly focused on developing more sustainable and practical synthetic routes that offer broader functional group tolerance and milder reaction conditions.

A promising direction is the use of triethylborane (B153662) as a radical initiator for atom-transfer radical addition (ATRA) reactions. nih.govnih.gov This method provides a milder alternative to previous techniques that required harsh conditions like mercury lamp irradiation or the use of organolithium reagents. nih.gov The development of such radical-based methods is enabling the synthesis of a wide array of functionalized BCPs, including those with halogen substituents that can be further modified. nih.gov

Another area of intense investigation is the development of catalytic methods for BCP synthesis. These approaches aim to improve efficiency and reduce waste compared to stoichiometric reactions. The ultimate goal is to create a toolkit of synthetic methods that allows for the easy and scalable production of diverse BCP derivatives to fuel further research and application.

Exploration of Undiscovered Reactivity Modes for BCP Functionalization

While the functionalization of the bridgehead positions of the BCP core is well-established, the selective modification of the bridge C–H bonds has remained a significant challenge. acs.org Future research is geared towards unlocking new reactivity modes to enable the synthesis of previously inaccessible BCP derivatives.

One of the most exciting recent developments is the rhodium-catalyzed enantioselective bridgehead C–H functionalization using donor/acceptor carbenes. acs.org This method allows for the direct and highly selective introduction of functional groups at the bridgehead position, opening up new avenues for creating complex and chiral BCP-containing molecules. acs.orgspringernature.com

Furthermore, researchers are exploring late-stage functionalization strategies. These methods allow for the modification of the BCP core in the final steps of a synthetic sequence, which is highly desirable in drug discovery for the rapid generation of analog libraries. nih.gov A notable example is the programmable bis-functionalization of BCP bis-boronates, which enables the sequential and selective derivatization of both bridgehead and bridge positions. nih.gov These advancements are paving the way for a more comprehensive exploration of the chemical space around the BCP scaffold.

Advancements in Asymmetric Synthesis of Chiral BCP Derivatives

The creation of three-dimensional molecules with defined stereochemistry is paramount in medicinal chemistry. The development of methods for the asymmetric synthesis of chiral BCP derivatives is a critical area of future research. The synthesis of BCPs with adjacent stereocenters is particularly challenging but highly desirable for expanding into three-dimensional chemical space. researchgate.net

Current strategies are moving beyond classical resolution techniques towards catalytic and enantioselective methods. A recent breakthrough involves the direct, asymmetric addition of aldehydes to [1.1.1]propellane, providing access to α-chiral BCPs. researchgate.net This approach represents a significant step towards the efficient construction of enantiomerically enriched BCP building blocks.

Future efforts will likely focus on expanding the scope of these asymmetric transformations and developing new catalytic systems that can control the stereochemistry at multiple positions on the BCP core. The ability to generate a diverse range of chiral BCPs will be instrumental in understanding their interactions with biological targets and in the design of new therapeutic agents.

Interdisciplinary Applications and Expanding the Chemical Utility of BCPs

The primary application of BCPs to date has been as bioisosteres in medicinal chemistry. nih.gov For instance, replacing a central fluorophenyl ring with a BCP motif in a γ-secretase inhibitor led to a compound with significantly improved permeability and solubility. acs.orgnih.gov However, the unique properties of the BCP scaffold suggest that its utility extends far beyond this role.

Researchers are now exploring the use of BCPs in materials science, where their rigid, rod-like structure can be exploited to create novel polymers and liquid crystals. princeton.edu Their application as linkers in metal-organic frameworks (MOFs) and as building blocks for molecular electronics is also an active area of investigation.

In the realm of medicinal chemistry, the use of BCPs is also evolving. Beyond simple bioisosteric replacement, BCPs are being investigated as unique, rigid scaffolds for fragment-based drug discovery. acs.org Their ability to orient substituents in well-defined vectors in three-dimensional space makes them attractive for designing molecules that can interact with complex biological targets. For example, BCPs have been incorporated into indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors to improve metabolic stability. nih.gov

Integration of Artificial Intelligence and Machine Learning in BCP Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize all aspects of chemistry, and BCP research is no exception. These computational tools can be used to predict the physicochemical properties of novel BCP derivatives, helping to guide the design of molecules with desired characteristics.

For example, ML models can be trained to predict properties such as solubility, metabolic stability, and biological activity for virtual libraries of BCP-containing compounds. This in silico screening can help prioritize synthetic targets and accelerate the discovery process. While specific applications of AI to 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane are not yet widely documented, the general trend in medicinal chemistry points towards the increasing use of these technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)bicyclo[1.1.1]pentane?

  • Methodological Answer : The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives often involves cyclization reactions or functionalization of preformed BCP scaffolds. Key approaches include:

  • Carbene Insertion : Dichlorocarbene insertion into bicyclo[1.1.0]butane precursors, followed by reduction to yield BCP derivatives .
  • Radical Addition : Triethylborane-initiated atom-transfer radical addition (ATRA) to tricyclo[1.1.1.0¹,³]pentane (TCP) under mild conditions .
  • Photochemical Methods : 1,3-Disubstituted BCP derivatives can be synthesized via photoreactions, enabling precise functionalization .

Q. How is the bicyclo[1.1.1]pentane core structurally characterized in derivatives?

  • Methodological Answer : Structural confirmation relies on:

  • 1H-NMR Spectroscopy : To identify bridgehead protons and substituent environments (e.g., para-fluorophenyl groups) .
  • High-Resolution IR Spectroscopy : Provides resolution up to 0.0015 cm⁻¹, critical for detecting strain-induced vibrational modes .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the BCP framework .

Q. Why is bicyclo[1.1.1]pentane used as a bioisostere in medicinal chemistry?

  • Methodological Answer : BCP replaces aromatic rings (e.g., phenyl) or tert-butyl groups to:

  • Enhance Solubility : Reduces aromatic ring count, improving aqueous solubility .
  • Increase Permeability : The rigid, non-planar structure enhances passive membrane diffusion .
  • Modulate Metabolic Stability : Minimizes oxidative metabolism due to saturated carbon frameworks .

Advanced Research Questions

Q. What strategies enable functionalization of the bridge positions in bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Functionalizing secondary bridge positions involves:

  • Radical Multicomponent Reactions : Enables carboamination of [1.1.1]propellane to introduce amines or halides .
  • Transition-Metal Catalysis : Facilitates C–H activation or cross-coupling at bridge positions .
  • Photoredox Methods : Achieves regioselective functionalization under light-mediated conditions .
    • Challenges : Steric hindrance and strain limit reactivity, requiring tailored reagents or directing groups .

Q. How can computational chemistry predict the stability and reactivity of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : High-level calculations (e.g., MP2/6-31G*) assess:

  • Ion Stability : BCP cations exhibit lower formation energy compared to tert-butyl cations, rationalizing synthetic accessibility .
  • Radical Intermediates : Predicts regioselectivity in radical addition reactions .
  • Strain Analysis : Quantifies ring strain (≈50 kcal/mol) to guide functionalization strategies .

Q. How can researchers resolve contradictions in spectroscopic data for bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Contradictions arise from overlapping signals or solvent effects. Solutions include:

  • High-Resolution Techniques : Ultrahigh-resolution IR (0.0015 cm⁻¹) distinguishes vibrational modes .
  • Computational Validation : DFT-calculated NMR/IR spectra cross-validate experimental data .
  • Dynamic NMR : Resolves fluxional behavior in crowded spectra .

Q. How does BCP incorporation improve pharmacokinetic properties in drug candidates?

  • Methodological Answer : Case studies (e.g., γ-secretase inhibitors) demonstrate:

  • Oral Bioavailability : BCP derivatives exhibit 4× higher AUC and Cmax in murine models due to enhanced solubility/permeability .
  • Target Selectivity : Rigid frameworks reduce off-target interactions, validated via X-ray co-crystallography .
  • Metabolic Stability : Saturated cores resist CYP450 oxidation compared to aromatic analogs .

Q. What are the challenges in enantioselective synthesis of chiral bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Key hurdles include:

  • Stereocontrol : Limited vectors for asymmetric induction due to the BCP scaffold’s symmetry .
  • Chiral Pool Strategies : Use of enantiopure precursors (e.g., terpenes) to dictate stereochemistry .
  • Catalytic Methods : Developing chiral ligands or organocatalysts for kinetic resolution .

Key Research Findings

  • BCP derivatives exhibit superior drug-like properties compared to planar aromatics, validated in preclinical models .
  • Computational models accurately predict BCP reactivity, enabling rational design of novel derivatives .
  • Advanced functionalization methods (e.g., photoredox) unlock access to previously inaccessible chemical space .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.